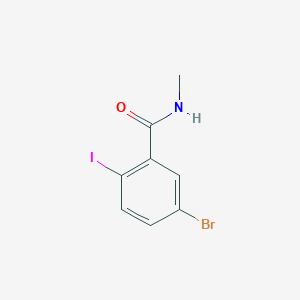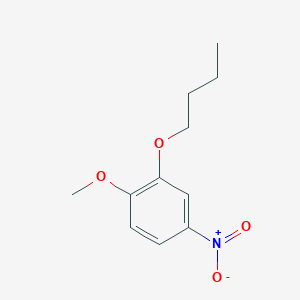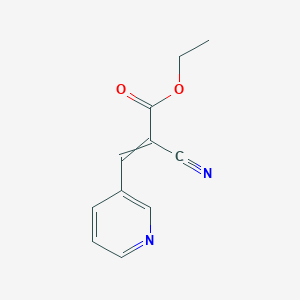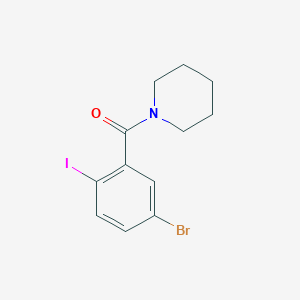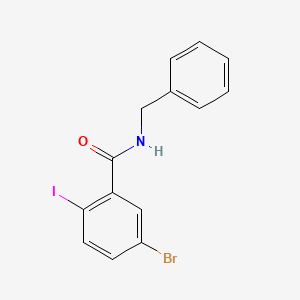
N-benzyl-5-bromo-2-iodobenzamide
Overview
Description
N-benzyl-5-bromo-2-iodobenzamide is a useful research compound. Its molecular formula is C14H11BrINO and its molecular weight is 416.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-5-bromo-2-iodobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-5-bromo-2-iodobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioactive Tracers in Melanoma Imaging : Benzamide derivatives, including compounds related to N-benzyl-5-bromo-2-iodobenzamide, have been explored for their potential in melanoma imaging. Studies have shown that radioiodinated benzamides can be used for scintigraphy and single-photon emission computed tomography (SPECT) of melanoma metastases. These compounds exhibit significant uptake in melanoma, which could be advantageous for diagnostic imaging and potentially for radionuclide therapy (Eisenhut et al., 2000).
Synthesis of Complex Organic Compounds : N-benzyl-5-bromo-2-iodobenzamide and its derivatives are used as key intermediates in the synthesis of complex organic compounds. For instance, they have been employed in the synthesis of 3-hydroxyisoindolin-1-ones, which are compounds of biological interest. These syntheses often involve innovative techniques like copper-catalyzed reactions (Kavala et al., 2020).
Development of Novel Reagents : Benziodazole oxides derived from 2-iodobenzamides, including structures similar to N-benzyl-5-bromo-2-iodobenzamide, have been developed as selective oxidizing reagents. These novel reagents can be used for the oxidation of primary alcohols to aldehydes, offering utility in synthetic organic chemistry (Zhdankin et al., 2000).
Catalysis in Organic Reactions : Certain N-isopropyliodobenzamides, which are structurally related to N-benzyl-5-bromo-2-iodobenzamide, have shown effectiveness as catalysts in the oxidation of alcohols. These catalysts demonstrate high reactivity and environmental benignity, particularly in the oxidation of benzylic alcohols (Yakura et al., 2018).
Synthesis of Heterocyclic Compounds : N-benzyl-5-bromo-2-iodobenzamide derivatives have been used as synthons in the synthesis of various nitrogen-containing heterocyclic compounds. These syntheses are crucial for developing pharmaceuticals and advanced materials (Mmonwa & Mphahlele, 2016).
properties
IUPAC Name |
N-benzyl-5-bromo-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrINO/c15-11-6-7-13(16)12(8-11)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIRQHYZGARJQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)Br)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-5-bromo-2-iodobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






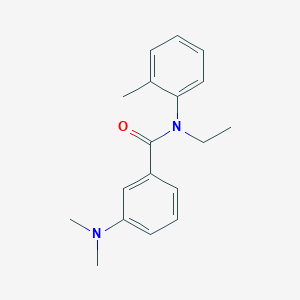
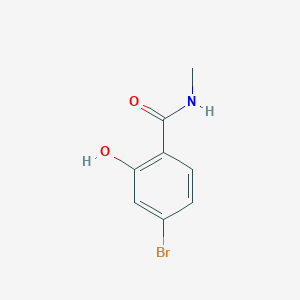
![tert-Butyl N-methyl-N-{[(pyridin-2-yl)carbamoyl]methyl}carbamate](/img/structure/B7857289.png)
